![molecular formula C18H20N4O4 B11000826 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B11000826.png)

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

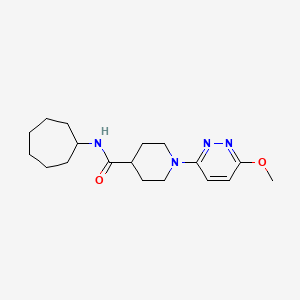

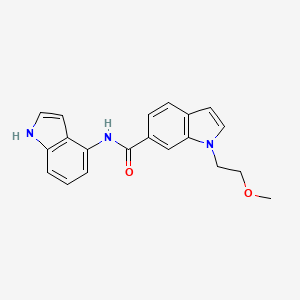

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamid ist eine komplexe organische Verbindung, die zur Familie der Quinazolinone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Quinazolinonkern umfasst, der mit Dimethoxygruppen substituiert ist und eine pyrrolhaltige Seitenkette aufweist. Sie hat aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

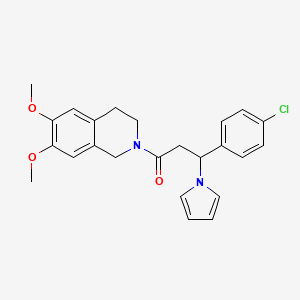

Die Synthese von 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamid umfasst typischerweise mehrere Schritte:

Bildung des Quinazolinonkernes: Der erste Schritt beinhaltet oft die Cyclisierung geeigneter Anthranilsäurederivate mit Formamid oder dessen Äquivalenten, um den Quinazolinonkern zu bilden.

Einführung von Dimethoxygruppen: Die Methoxylierung des Quinazolinonkernes kann unter Rückflussbedingungen mit Methanol und einem geeigneten Katalysator erfolgen.

Anlagerung der Pyrrolseitenkette: Der letzte Schritt beinhaltet die Acylierung des Quinazolinonderivats mit 2-(1H-Pyrrol-1-yl)ethylamin unter kontrollierten Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dazu gehört die Verwendung von Hochdurchsatzreaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,7-DIMETHOXY-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a pyrrole-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was möglicherweise zur Bildung von Quinazolinonderivaten mit unterschiedlichen Oxidationsstufen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, die reduzierte Formen des Quinazolinonkernes ergeben können.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen mit Reagenzien wie Natriumhydrid und Alkylhalogeniden substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriumhydrid in Dimethylformamid (DMF) mit Alkylhalogeniden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Quinazolinonderivate mit veränderten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können.

Wissenschaftliche Forschungsanwendungen

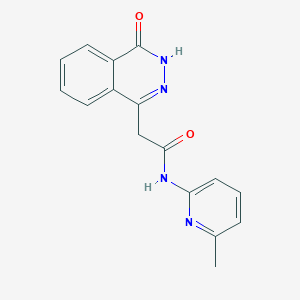

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuer Synthesemethoden.

Biologie

In der biologischen Forschung wurde 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamid auf sein Potenzial als Enzyminhibitor untersucht. Es hat vielversprechende Ergebnisse bei der Hemmung bestimmter Kinasen gezeigt, die für verschiedene zelluläre Prozesse entscheidend sind.

Medizin

Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Vorläufige Studien deuten darauf hin, dass sie Antikrebswirkungen haben könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht. Ihre Fähigkeit, bestimmte Enzyme zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, ist von besonderem Interesse.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt werden. Ihre einzigartige chemische Struktur ermöglicht die Herstellung von Polymeren und anderen Materialien mit verbesserten Leistungseigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Kinasen. Durch die Bindung an das aktive Zentrum dieser Enzyme hemmt die Verbindung deren Aktivität, was zur Störung zellulärer Signalwege führt. Diese Hemmung kann zur Unterdrückung des Wachstums und der Proliferation von Krebszellen führen.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.

Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[6,7-DIMETHOXY-4-OXO-3(4H)-QUINAZOLINYL]-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Oxoquinazolin-3(4H)-yl)acetamid: Fehlt die Dimethoxy- und Pyrrolgruppe, was zu unterschiedlichen biologischen Aktivitäten führt.

6,7-Dimethoxy-4-oxoquinazolin: Ähnliche Kernstruktur, aber ohne die Acetamid- und Pyrrolseitenkette.

N-(2-(1H-Pyrrol-1-yl)ethyl)acetamid: Enthält die Pyrrolseitenkette, aber nicht den Quinazolinonkern.

Einzigartigkeit

Die Einzigartigkeit von 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamid liegt in seinen kombinierten strukturellen Merkmalen, die unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Das Vorhandensein sowohl des Dimethoxy-Quinazolinonkernes als auch der Pyrrolseitenkette ermöglicht vielseitige Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht.

Eigenschaften

Molekularformel |

C18H20N4O4 |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide |

InChI |

InChI=1S/C18H20N4O4/c1-25-15-9-13-14(10-16(15)26-2)20-12-22(18(13)24)11-17(23)19-5-8-21-6-3-4-7-21/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,19,23) |

InChI-Schlüssel |

WWBMMMUJWDJKHM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C=CC=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methylbutyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11000766.png)

![methyl (2Z)-5-(3-fluorophenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11000773.png)

![N-{2-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylideneamino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11000798.png)

![N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11000800.png)

![3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000809.png)

![3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000812.png)

![N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000818.png)

![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B11000822.png)

![(8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B11000823.png)

![5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11000829.png)